1-methyl-1H-indole-4-carbonitrile
Overview
Description
1-Methyl-1H-indole-4-carbonitrile is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a nitrile group at the 4-position and a methyl group at the 1-position of the indole ring, making it a valuable intermediate in organic synthesis.
Preparation Methods
The synthesis of 1-methyl-1H-indole-4-carbonitrile can be achieved through various methods. One common approach involves the Fischer indole synthesis, where hydrazines react with ketones or aldehydes under acidic conditions . Another method includes the reaction of 1-methylindole with cyanogen bromide in the presence of a base . Industrial production often employs catalytic hydrogenation and other advanced techniques to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-1H-indole-4-carbonitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include palladium catalysts, hydrogen gas, and various oxidizing agents. Major products formed from these reactions include amines, aldehydes, and other functionalized indole derivatives .
Scientific Research Applications
1-Methyl-1H-indole-4-carbonitrile has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-methyl-1H-indole-4-carbonitrile involves its interaction with various molecular targets. The indole ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the nitrile group can form hydrogen bonds with active site residues . These interactions can modulate enzyme activity and influence biological pathways.
Comparison with Similar Compounds
1-Methyl-1H-indole-4-carbonitrile can be compared with other indole derivatives such as:
1-Methyl-1H-indole-5-carbonitrile: Similar structure but with the nitrile group at the 5-position.
4-Cyanoindole: Lacks the methyl group at the 1-position.
1-Methylindole: Lacks the nitrile group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
1-methylindole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-12-6-5-9-8(7-11)3-2-4-10(9)12/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYOVHBKIEBCIIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625382 | |
Record name | 1-Methyl-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
628711-58-0 | |
Record name | 1-Methyl-1H-indole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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